Phosphonic acid, (3-methyl-4-pyridinyl)-
Description
Significance of the Phosphonic Acid Moiety in Contemporary Chemistry
The phosphonic acid functional group, characterized by a phosphorus atom covalently bonded to a carbon atom and bearing two hydroxyl groups and one P=O double bond (R-PO(OH)₂), is a cornerstone of modern chemical research. nih.govacs.org Its significance stems from a unique combination of structural and electronic properties that make it invaluable in medicinal chemistry, materials science, and coordination chemistry. nih.govresearchgate.net
One of the most critical roles of the phosphonic acid moiety is as a bioisostere of the phosphate (B84403) group. nih.govwikipedia.org The P-C bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis than the P-O bond in phosphate esters. researchgate.net This stability allows phosphonate-containing molecules to act as durable mimics of natural phosphates, inhibiting enzymes that process phosphate substrates. wikipedia.org This strategy has been successfully employed in the development of antiviral medications, such as Tenofovir, and drugs for treating osteoporosis. wikipedia.orgresearchgate.net
The phosphonic acid group's ability to act as a strong chelating agent for various metal ions is another key feature. wikipedia.org The two acidic protons can be lost, allowing the oxygen atoms to form stable coordination complexes with di- and trivalent metal ions. chadsprep.com This property is exploited in industrial water treatment to prevent scale formation and in medicine to deliver radionuclides for bone cancer therapy. wikipedia.org The introduction of an amine group adjacent to the phosphonate (B1237965) can further enhance these metal-binding capabilities. wikipedia.org
In materials science, phosphonic acids are widely used for the functionalization of surfaces, particularly metal oxides. nih.govresearchgate.net They form robust, self-assembled monolayers on substrates like titanium dioxide and zirconium dioxide, enabling the tuning of surface properties for applications in electronics, sensors, and solar cells. mdpi.com Furthermore, the hydrogen-bonding capabilities of the phosphonic acid group can lead to the formation of self-assembling supramolecular structures and hybrid organic-inorganic materials with unique properties, such as proton conductivity. nih.gov
The acidity of phosphonic acids is a defining characteristic. For aryl phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, and the second from 5.3 to 7.2, with the exact values depending on the electronic nature of the organic substituent. nih.govacs.org This diprotic nature, combined with a distorted tetrahedral geometry around the phosphorus atom, dictates its interaction with biological targets and its role in creating complex materials. nih.govacs.org
| Property | Description | Significance |
|---|---|---|
| Structure | Features a central phosphorus atom bonded to a carbon, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group. nih.gov | Provides a stable, tetrahedral geometry that is key to its function. nih.gov |
| Acidity (Aryl Derivatives) | Diprotic with pKa1 ≈ 1.1–2.3 and pKa2 ≈ 5.3–7.2. nih.govacs.org | Influences solubility, chelation ability, and interactions in biological systems. solubilityofthings.com |
| Bioisosterism | Acts as a stable mimic of the phosphate group due to the hydrolytically resistant P-C bond. wikipedia.org | Crucial for the design of enzyme inhibitors and therapeutic agents. wikipedia.orgresearchgate.net |
| Chelation | Forms strong complexes with a wide range of metal ions. wikipedia.org | Used in water treatment, medical imaging, and as ligands in catalysis. nih.govwikipedia.org |
| Surface Binding | Adsorbs strongly to metal oxide surfaces to form self-assembled monolayers. nih.gov | Enables surface engineering for electronics, sensors, and corrosion inhibition. mdpi.com |
Overview of the (3-Methyl-4-pyridinyl)- Phosphonic Acid Derivative in Context of Heteroarylphosphonates
Phosphonic acid, (3-methyl-4-pyridinyl)- belongs to the class of compounds known as heteroarylphosphonates, where a phosphonic acid group is directly attached to a heteroaromatic ring system. nih.gov This class of molecules has garnered significant interest for its wide array of applications in materials science and coordination chemistry. mdpi.com Heteroarylphosphonates are particularly valued as ligands in coordination complexes with lanthanides and actinides, where their fluorescent properties can be used for identification and separation. mdpi.com Their steric bulk and high affinity for metal ions often lead to the formation of less-hydrated and more stable complexes compared to their carboxylate counterparts. mdpi.com
The synthesis of heteroarylphosphonates is often achieved through methods like the palladium-catalyzed Hirao cross-coupling reaction, which joins an aromatic halide with a dialkyl phosphite (B83602). nih.gov The resulting phosphonate ester is then typically hydrolyzed to the final phosphonic acid. nih.gov
The specific compound, Phosphonic acid, (3-methyl-4-pyridinyl)-, incorporates a pyridine (B92270) ring, which is a common scaffold in bioactive molecules. acs.org The placement of the methyl group at the 3-position and the phosphonic acid at the 4-position on the pyridine ring is expected to create specific electronic and steric properties. This regioisomeric arrangement influences the compound's coordination bonding capabilities and chemical reactivity. elsevierpure.com However, a review of available scientific literature indicates that while the synthesis and properties of many pyridinylphosphonate derivatives have been explored, detailed research findings specifically for the (3-methyl-4-pyridinyl)- isomer are not extensively documented.
For context, related isomers such as (3-pyridinylmethyl)phosphonic acid and (4-pyridinylmethyl)phosphonic acid are recognized as useful chemical building blocks in research. cymitquimica.comchemicalbook.com The properties of these related compounds underscore the potential utility of the (3-methyl-4-pyridinyl)- derivative in the development of new materials and chemical probes. The introduction of the methyl group is likely to modify the electron density of the pyridine ring, which in turn would alter the acidity of the phosphonic acid and the nitrogen atom's basicity, thereby affecting its coordination behavior with metal ions.
| Identifier | Value |
|---|---|
| Molecular Formula | C₆H₈NO₃P |
| Molecular Weight | 173.11 g/mol |
| Canonical SMILES | CC1=C(P(=O)(O)O)C=NC=C1 |
| Class | Heteroarylphosphonate |
Structure
3D Structure
Properties
CAS No. |
58816-02-7 |
|---|---|
Molecular Formula |
C6H8NO3P |
Molecular Weight |
173.11 g/mol |
IUPAC Name |
(3-methylpyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
ZZYRTUITEAODBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Pyridinyl Phosphonic Acid and Its Derivatives
Direct Synthesis Strategies
Direct approaches offer the potential for more efficient syntheses by reducing the number of synthetic steps required to obtain the target phosphonic acid.
P-C Bond Formation via Phosphorous Acid Reactions
The formation of a P-C bond is a critical step in the synthesis of phosphonic acids. mdpi.com Direct methods utilizing phosphorous acid (H₃PO₃) can create the phosphonic acid functional group concurrently with the P-C bond formation. d-nb.infobeilstein-journals.org While specific examples for the direct phosphonylation of 3-methylpyridine (B133936) at the 4-position using phosphorous acid are not extensively detailed in the provided literature, the general principle involves the reaction of a suitable pyridine (B92270) derivative with phosphorous acid, often under conditions that promote radical or electrophilic substitution onto the pyridine ring. The stability of the P-C bond, with a bond energy of approximately 272 kJ/mol, makes its formation a robust transformation. mdpi.com
Michaelis-Arbuzov Reaction for Phosphonate (B1237965) Precursors
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, which serve as key precursors to phosphonic acids. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the transformation of a trivalent phosphorus ester, typically a trialkyl phosphite (B83602), into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgjk-sci.com
The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of an appropriate alkyl halide, such as 4-(chloromethyl)-3-methylpyridine. wikipedia.orgjk-sci.comchemicalbook.com This Sɴ2 attack forms a transient phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphite ester in a second Sɴ2 reaction, leading to dealkylation and the formation of the stable dialkyl (3-methyl-4-pyridinyl)methylphosphonate. jk-sci.comorganic-chemistry.orgresearchgate.net
The general reaction is as follows: P(OR)₃ + R'X → R'P(O)(OR)₂ + RX
For the synthesis of a (3-methyl-4-pyridinyl)phosphonate precursor, the reaction would involve: P(OR)₃ + (3-Methyl-4-pyridinyl)CH₂Cl → (3-Methyl-4-pyridinyl)CH₂P(O)(OR)₂ + RCl
The reactivity of the components is a key consideration; alkyl iodides are more reactive than bromides, which are more reactive than chlorides. jk-sci.com While the reaction is broadly applicable, it generally requires elevated temperatures, often between 120°C and 160°C, for trialkyl phosphites. wikipedia.org However, Lewis acid mediation has been shown to facilitate the reaction at room temperature for certain heteroarylmethyl phosphonates. organic-chemistry.orgorganic-chemistry.org
Post-Synthetic Derivatization and Hydrolysis of Phosphonate Esters
Once the phosphonate ester precursor, such as diethyl (3-methyl-4-pyridinyl)phosphonate, is synthesized, the final step is the cleavage of the ester groups to yield the desired phosphonic acid. This dealkylation can be accomplished through several methods, ranging from harsh acidic conditions to milder, more selective procedures. beilstein-journals.org
Acid-Catalyzed Hydrolysis of Phosphonate Precursors
The most conventional method for converting dialkyl phosphonates to phosphonic acids is through hydrolysis using concentrated mineral acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). beilstein-journals.orgnih.gov This approach typically involves refluxing the phosphonate ester with a concentrated aqueous acid solution for several hours. researchgate.netnih.gov For example, the synthesis of (4-pyridinylmethyl)phosphonic acid has been achieved by heating the corresponding diethyl phosphonate with hydrochloric acid for 8 hours. chemicalbook.com
The hydrolysis of dialkyl phosphonates occurs in two consecutive steps:
R'P(O)(OR)₂ + H₂O --(H⁺)--> R'P(O)(OR)(OH) + ROH
R'P(O)(OR)(OH) + H₂O --(H⁺)--> R'P(O)(OH)₂ + ROH
Studies on the kinetics of this process for various arylphosphonates have shown that the cleavage of the second ester group is generally the rate-determining step. nih.govmdpi.com While effective, this method is considered harsh and may not be suitable for substrates containing acid-labile functional groups. beilstein-journals.orggoogle.com
Dealkylation via McKenna Procedure (Bromotrimethylsilane-Mediated)
To circumvent the harsh conditions of acid hydrolysis, the McKenna reaction offers a mild and highly efficient alternative for phosphonate ester dealkylation. beilstein-journals.orgnih.gov This procedure utilizes bromotrimethylsilane (B50905) (TMSBr) and is one of the most effective methods for preparing phosphonic acids from their dialkyl esters. beilstein-journals.orgnih.gov
The reaction proceeds in two distinct steps: nih.gov
Transesterification: The dialkyl phosphonate reacts with TMSBr to form a bis(trimethylsilyl) phosphonate intermediate. This step is typically fast and clean.
Solvolysis: The silyl (B83357) ester intermediate is readily hydrolyzed by the addition of a protic solvent like methanol (B129727) or water, yielding the final phosphonic acid. beilstein-journals.orgnih.gov
A significant advantage of the McKenna procedure is its chemoselectivity; it can cleave phosphonate esters without affecting other functional groups like carboxylic acid esters. d-nb.infodocumentsdelivered.commdpi.com The reaction conditions are mild, often performed at room temperature or slightly elevated temperatures (e.g., 35-36°C). nih.gov Recent studies have also shown that microwave irradiation can dramatically accelerate the silyldealkylation step, reducing reaction times from hours to minutes. mdpi.com
Table 1: Comparison of Phosphonate Dealkylation Methods
| Method | Reagent(s) | Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, several hours | Inexpensive, straightforward | Harsh conditions, not suitable for acid-labile groups | beilstein-journals.orgchemicalbook.comnih.gov |
| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Mild (room temp. to ~60°C) | Mild, high yield, chemoselective, can be accelerated by microwaves | TMSBr is corrosive and more expensive than TMSCl | beilstein-journals.orgnih.govmdpi.com | | Boron Reagents | Boron tribromide (BBr₃) | Mild, nonaqueous | Effective for various alkyl groups, quantitative conversion | Reagent sensitivity | nih.govresearchgate.net |
Other Dealkylation Approaches (e.g., Boron Reagents)
Besides the widely used McKenna procedure, other reagents have been developed for the mild dealkylation of phosphonate esters.
Boron Reagents: Boron tribromide (BBr₃) is an extremely effective reagent for the clean and quantitative conversion of dialkyl phosphonates to their corresponding phosphonic acids. researchgate.net The reaction proceeds under mild, nonaqueous conditions. researchgate.net The mechanism involves the formation of borophosphonate oligomers, which are then subjected to methanolysis to release the free phosphonic acid. nih.gov This method is compatible with a variety of functional groups within the phosphonate molecule. researchgate.net
Other Silyl Halides: While TMSBr is the most common silyl halide for this transformation, alternatives like iodotrimethylsilane (B154268) (TMSI) and chlorotrimethylsilane (B32843) (TMSCl) have also been explored. TMSI is highly reactive, performing the conversion rapidly at room temperature. rsc.org TMSCl is less reactive than TMSBr but can effectively dealkylate phosphonate esters at elevated temperatures in a sealed vessel, providing a more economical option. google.comnih.gov
Synthesis of Multifunctionalized Phosphonic Acid Derivatives
The introduction of multiple functional groups into phosphonic acid derivatives is crucial for tuning their chemical and biological properties. Various synthetic methods have been developed to achieve this, ranging from classic organophosphorus reactions to novel ring-remodeling strategies.
A significant approach involves the remodeling of heterocyclic skeletons to construct highly substituted pyridine rings bearing a phosphonate group. nih.gov Research has demonstrated a methodology for synthesizing 2-alkyl/aryl, 3-electron-withdrawing group (including phosphonates), and 5-aminoaryl/phenol pyridines by reacting 3-formyl (aza)indoles or benzofurans with enamines generated in situ from β-keto phosphonates. nih.gov This ring cleavage reaction provides a robust route to multifunctionalized pyridylphosphonates. nih.gov
Another powerful technique for creating multifunctional derivatives is the copper-catalyzed 1,3-dipolar cycloaddition of azides with alkynes. This "click chemistry" approach has been successfully used to synthesize a series of novel 1,2,3-triazolylphosphonates. mdpi.com In this method, β-azidophosphonates are reacted with various terminal alkynes in the presence of copper nanoparticles on activated carbon, often using water as a green solvent, to yield the desired triazole-containing phosphonate derivatives in moderate to good yields. mdpi.com
Traditional methods such as the Michaelis-Arbuzov reaction remain fundamental for forming the crucial carbon-phosphorus bond. researchgate.netresearchgate.net This reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, such as a halomethyl-pyridine, to produce the corresponding phosphonate ester. researchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions, particularly those using palladium or nickel catalysts, are indispensable for linking pyridyl halides or their boronic acid analogs with phosphorus-containing reagents, offering a versatile pathway to arylphosphonates. nih.gov
| Method | Reactants | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Ring Cleavage/Remodeling | 3-Formyl (aza)indole, β-Keto phosphonate, Amine | - | Highly substituted Pyridylphosphonate | nih.gov |
| 1,3-Dipolar Cycloaddition | β-Azidophosphonate, Terminal Alkyne | Copper Nanoparticles on Activated Carbon (CuNPs/C*) | 1,2,3-Triazolylphosphonate | mdpi.com |
| Michaelis-Arbuzov Reaction | Halomethyl-pyridine, Trialkyl phosphite | - | Pyridylmethylphosphonate ester | nih.govresearchgate.net |
| Cross-Coupling Reaction | Pyridyl halide/boronic acid, Hydrophosphorous compound | Palladium or Nickel catalyst | Pyridylphosphonate | nih.gov |
Asymmetric Synthesis of Chiral Derivatives
The creation of enantiomerically pure C-chiral phosphonates is a significant area of research, driven by the importance of chirality in bioactive molecules. mdpi.com Asymmetric catalysis using transition metal complexes with chiral ligands is a widely employed strategy. mdpi.com
One of the most important methods for synthesizing C-chiral phosphonates is the asymmetric phosphonylation of compounds containing a C=X bond, such as imines. mdpi.com The phospha-Mannich reaction, which involves the addition of dialkyl phosphites to imines, can be rendered highly enantioselective by using chiral catalysts. For instance, the reaction between achiral imines and dialkyl phosphites in the presence of a chiral Brønsted acid catalyst can produce α-aminophosphonates with good enantiomeric excesses (up to 90.6% ee). mdpi.com
Another approach involves the use of chiral auxiliaries. Menthyl H-phosphinate, a readily available chiral starting material, can be used to synthesize axially chiral biaryl phosphinates via asymmetric Suzuki-Miyaura cross-coupling reactions. sci-hub.se This strategy could potentially be adapted to create chiral (3-methyl-4-pyridinyl)-phosphonic acid derivatives. The menthyl group acts as a chiral auxiliary that can be subsequently removed or transformed into other functional groups after the key C-C bond formation, with the chirality being preserved. sci-hub.se
Kinetic resolution, including enzymatic methods, is another viable route to obtaining enantiomerically pure phosphonates. mdpi.com More recently, dynamic kinetic resolution has been applied in conjunction with asymmetric C-H activation reactions, such as olefination and iodination, to synthesize phosphinates with excellent diastereoselectivity. sci-hub.se
| Method | Substrate Type | Catalyst/Auxiliary Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Phospha-Mannich Reaction | Achiral Imines, Dialkyl phosphites | Chiral Brønsted Acid | Forms α-aminophosphonates with good enantioselectivity (up to 90.6% ee). | mdpi.com |
| Asymmetric Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl Bromide, Arylboronic acid | Chiral Menthyl H-phosphinate auxiliary | Creates axially chiral biaryl phosphinates with high diastereoselectivity. | sci-hub.se |
| Asymmetric Hydrogenation | β-dehydroamino acid derivatives, ketones | Rhodium complex with P-chiral phosphine (B1218219) ligands (e.g., BenzP*) | Produces chiral products with excellent enantiomeric excesses. | nih.gov |
| Asymmetric C-H Activation/DKR | Phosphinates | Palladium(II) catalyst | Combines C-H functionalization with dynamic kinetic resolution (DKR) for high diastereoselectivity. | sci-hub.se |
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of phosphonates to create more sustainable and environmentally benign methodologies. rsc.org
Key green approaches focus on energy efficiency, the use of safer solvents, and improved atom economy. rsc.org Microwave (MW)-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rsc.orgresearchgate.net This technique transfers energy directly into the reaction mixture, avoiding the localized overheating associated with traditional methods. researchgate.net Similarly, ultrasound-assisted synthesis is considered eco-friendly, as sonication promotes cavitation that can enhance reaction rates and yields. rsc.orgdntb.gov.ua
The choice of solvent is a critical aspect of green chemistry. Efforts are made to replace hazardous solvents with greener alternatives like water or to eliminate the solvent altogether (solvent-free synthesis). mdpi.comrsc.org The synthesis of 1,2,3-triazolylphosphonates has been successfully performed in water, showcasing a green alternative to traditional organic solvents. mdpi.com Solvent-free approaches, such as mechanochemical methods (e.g., grinding or ball-milling), reduce waste and can sometimes lead to novel reactivity. mdpi.comdntb.gov.ua
The use of efficient and recyclable catalysts is another cornerstone of green synthetic design. mdpi.com Propylphosphonic anhydride (B1165640) (T3P®) has been highlighted as a green coupling reagent for amide bond formation, noted for its high efficiency, fast reaction times, and prevention of racemization. researchgate.netunibo.it It serves as a safer alternative to many traditional coupling reagents. unibo.it Additionally, the development of heterogeneous catalysts, such as copper nanoparticles on solid supports, allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. mdpi.com
| Green Approach | Technique/Reagent | Advantages | Reference |
|---|---|---|---|
| Energy Efficiency | Microwave (MW) Irradiation | Reduced reaction times, higher yields, less byproduct formation. | rsc.orgresearchgate.net |
| Energy Efficiency | Ultrasound Sonication | Enhanced reaction rates, considered eco-friendly. | rsc.orgdntb.gov.ua |
| Sustainable Solvents | Use of Water | Reduces reliance on hazardous organic solvents. | mdpi.com |
| Waste Reduction | Solvent-Free Synthesis (Grinding, Ball-Milling) | Eliminates solvent waste, can improve efficiency. | rsc.orgdntb.gov.ua |
| Safer Reagents/Catalysis | Propylphosphonic anhydride (T3P®) | Efficient coupling, prevents racemization, safer alternative. | researchgate.netunibo.it |
| Catalysis | Heterogeneous Catalysts (e.g., CuNPs on carbon) | Easy separation and recycling of the catalyst. | mdpi.com |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the hydrogen and carbon framework of a molecule. For (3-methylpyridin-4-yl)phosphonic acid, these spectra would provide definitive evidence for the arrangement of the substituted pyridine (B92270) ring.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl group protons. The proton at position 2 of the pyridine ring would likely appear as a singlet. The protons at positions 5 and 6 would appear as doublets due to coupling with each other. The methyl group at position 3 would yield a singlet. The acidic protons of the phosphonic acid group (P-OH) are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
¹³C NMR: The ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the molecule. A key feature would be the signal for the carbon atom directly bonded to the phosphorus (C4), which would exhibit a large one-bond coupling constant (¹JC-P). The other carbon signals would correspond to the remaining five carbons of the 3-methyl-pyridine structure.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (3-methylpyridin-4-yl)phosphonic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.0 - 8.5 | s | - | H-2 |
| ¹H | 7.5 - 8.0 | d | JH-H ≈ 5-7 | H-6 |
| ¹H | 7.0 - 7.5 | d | JH-H ≈ 5-7 | H-5 |
| ¹H | 2.0 - 2.5 | s | - | -CH₃ |
| ¹³C | 150 - 160 | d | JC-P ≈ 5-10 | C-2 |
| ¹³C | 130 - 140 | s | - | C-3 |
| ¹³C | 145 - 155 | d | ¹JC-P ≈ 150-180 | C-4 |
| ¹³C | 120 - 130 | s | - | C-5 |
| ¹³C | 140 - 150 | d | JC-P ≈ 10-15 | C-6 |
Note: Predicted values are based on general principles of NMR spectroscopy for similar structures. 's' denotes singlet, 'd' denotes doublet.
Phosphorus-31 (³¹P) NMR is a highly effective technique for directly probing the phosphorus atom in a molecule. nih.gov Since ³¹P has a nuclear spin of ½ and is 100% naturally abundant, this method is both straightforward and sensitive.
For (3-methylpyridin-4-yl)phosphonic acid, a proton-decoupled ³¹P NMR spectrum is expected to show a single sharp resonance. The chemical shift of this signal is indicative of the oxidation state and chemical environment of the phosphorus atom. Aryl phosphonic acids typically resonate in a specific region of the ³¹P NMR spectrum. In a proton-coupled spectrum, this signal would be further split by couplings to the nearby aromatic protons (H-5) and the acidic P-OH protons, providing additional structural information.
The phosphonic acid moiety is an excellent ligand for forming coordination complexes with various metal ions. nih.gov When (3-methylpyridin-4-yl)phosphonic acid binds to a metal center that has an NMR-active isotope (e.g., ¹⁹⁵Pt, ¹¹³Cd, ¹¹⁹Sn), multi-nuclear NMR studies can provide invaluable insights into the structure and bonding of the resulting complex.
In such cases, the ³¹P NMR spectrum would show coupling between the phosphorus nucleus and the metal nucleus (JP-M). The magnitude of this coupling constant can provide information about the geometry of the complex and the nature of the phosphorus-metal bond. Furthermore, observing the NMR spectrum of the metal nucleus itself would confirm the coordination environment and provide complementary structural data.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like phosphonic acids. This method allows the molecule to be ionized directly from a solution, typically with minimal or no fragmentation.
(3-methylpyridin-4-yl)phosphonic acid, with a monoisotopic mass of 173.02418 Da, would be expected to be readily detected by ESI-MS. epa.gov In positive-ion mode, it would likely be observed as the protonated molecule [M+H]⁺. In negative-ion mode, the acidic nature of the phosphonic acid group would facilitate deprotonation, leading to the detection of the [M-H]⁻ ion.
Table 2: Predicted ESI-MS Ions for (3-methylpyridin-4-yl)phosphonic acid
| Ionization Mode | Ion Formula | Ion Type | Calculated m/z |
|---|---|---|---|
| Positive | [C₆H₉NO₃P]⁺ | [M+H]⁺ | 174.0319 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a parent ion and its fragments. When coupled with tandem mass spectrometry (MS/MS), where a specific parent ion is selected and fragmented, HRMS is a powerful tool for structural elucidation.
The fragmentation of (3-methylpyridin-4-yl)phosphonic acid would likely proceed through several characteristic pathways. Common fragmentation patterns for phosphonic acids include the neutral loss of water (H₂O) from the P(O)(OH)₂ group. Cleavage of the carbon-phosphorus (C-P) bond is also a plausible pathway, which would yield fragments corresponding to the 3-methylpyridine (B133936) ring and the phosphonic acid moiety.
Table 3: Plausible High-Resolution MS/MS Fragments of the [M+H]⁺ Ion of (3-methylpyridin-4-yl)phosphonic acid
| Fragment Formula | Calculated m/z | Plausible Neutral Loss | Description |
|---|---|---|---|
| [C₆H₇NO₂P]⁺ | 156.0214 | H₂O | Loss of water |
| [C₆H₈N]⁺ | 94.0651 | H₃PO₃ | Cleavage of C-P bond |
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insight into the bonding and functional groups within a molecule by probing its characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in Phosphonic acid, (3-methyl-4-pyridinyl)-. The infrared spectrum is anticipated to be dominated by vibrations of the phosphonic acid group, the pyridine ring, and the methyl substituent.
The phosphonic acid moiety, -P(O)(OH)₂, gives rise to several characteristic absorption bands. A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibrations involved in strong hydrogen bonding between the phosphonic acid molecules. The P=O stretching vibration typically appears as a strong band between 1200 and 1300 cm⁻¹. The P-O-H in-plane bending and P-O stretching vibrations are found in the fingerprint region, generally between 900 and 1200 cm⁻¹ nih.govresearchgate.net. The spectral features of the phosphonate (B1237965) group are highly sensitive to pH, and successive deprotonation steps can be monitored by observing shifts in these bands nih.gov.
The 3-methyl-4-pyridinyl group also presents a set of characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically result in a series of sharp to medium bands in the 1400-1650 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations of the substituted pyridine ring will also be present in the fingerprint region. The methyl group (CH₃) would show symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for Phosphonic acid, (3-methyl-4-pyridinyl)-
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300 - 2500 | O-H stretch (H-bonded) | Strong, Broad |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~2960 / ~2870 | CH₃ Asymmetric / Symmetric stretch | Medium-Weak |
| 1650 - 1400 | C=C and C=N ring stretch (pyridine) | Medium-Strong |
| ~1450 | CH₃ asymmetric bend | Medium |
| ~1375 | CH₃ symmetric bend | Weak |
| 1300 - 1200 | P=O stretch | Strong |
| 1200 - 900 | P-O stretch, P-O-H bend | Strong |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. For Phosphonic acid, (3-methyl-4-pyridinyl)-, SERS can provide valuable information on the molecule's orientation and interaction with the metal surface.
Studies on similar pyridine and phosphonate derivatives adsorbed on silver surfaces indicate that the adsorption mechanism is primarily governed by the interaction of the pyridine ring with the metal nih.govdoi.orgresearchgate.net. It is expected that Phosphonic acid, (3-methyl-4-pyridinyl)- would adsorb onto a silver surface predominantly through the lone pair of electrons on the pyridine nitrogen atom. This interaction would likely orient the pyridine ring in a tilted or somewhat edge-on fashion relative to the surface nih.govdoi.org.
Upon adsorption, significant enhancement of the Raman signals corresponding to the pyridine ring vibrations would be observed. In particular, the ring breathing and trigonal ring breathing modes, which cause a large change in polarizability, are expected to be strongly enhanced. Changes in the wavenumber and bandwidth of the pyridine ring bands upon adsorption can confirm the interaction with the surface nih.govdoi.org.
The phosphonic acid group may also interact with the silver surface, although this interaction is generally considered weaker than the pyridine-silver bond nih.govdoi.org. This interaction could occur through the oxygen atoms of the phosphonate. SERS spectra may show enhancement and shifts in the P-O and P=O vibrational bands, indicating a secondary mode of binding or proximity to the surface. A strong enhancement of bands around 1500 cm⁻¹ has been noted for some pyridine phosphonates, attributed to the formation of a localized C=C bond upon interaction with the surface nih.govdoi.org.
Electronic Spectroscopy: UV-Vis Absorption and Emission Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of Phosphonic acid, (3-methyl-4-pyridinyl)- is expected to be characterized by absorptions originating from the pyridinyl chromophore. Pyridine and its derivatives typically exhibit strong π → π* transitions at shorter wavelengths (below 280 nm) and a weaker n → π* transition at a longer wavelength, which is often submerged by the more intense π → π* band researchgate.net.
For the closely related compound, (3-pyridinylmethyl)phosphonic acid, a maximum absorption (λmax) has been reported at 264 nm in water. It is anticipated that Phosphonic acid, (3-methyl-4-pyridinyl)- would have a similar absorption profile. The methyl group is an auxochrome that may cause a small bathochromic (red) shift in the absorption bands. The phosphonic acid group, being electron-withdrawing, can also influence the electronic structure and thus the position and intensity of the absorption bands. The solvent environment can also affect the spectrum, particularly the n → π* transition, due to solvent-solute interactions like hydrogen bonding.
Table 2: Expected UV-Vis Absorption Characteristics for Phosphonic acid, (3-methyl-4-pyridinyl)- in an Aqueous Medium
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~260-270 | High |
X-ray Diffraction (XRD) for Solid-State Structural Confirmation
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for Phosphonic acid, (3-methyl-4-pyridinyl)- has not been reported, the expected solid-state structure can be inferred from studies of other phosphonic acids. The phosphonic acid group features a phosphorus atom in a distorted tetrahedral geometry. In the solid state, one P-O bond is typically shorter, corresponding to a P=O double bond, while the other two P-OH bonds are longer.
A key feature of the solid-state structure of phosphonic acids is the formation of extensive and strong hydrogen-bonding networks. The acidic protons of the P-OH groups act as hydrogen bond donors, while the phosphoryl oxygen (P=O) and the hydroxyl oxygens act as acceptors. This typically results in the formation of layered, chained, or complex three-dimensional supramolecular architectures.
In the case of Phosphonic acid, (3-methyl-4-pyridinyl)-, the pyridine nitrogen atom can also act as a hydrogen bond acceptor, further influencing the crystal packing. The interplay between the strong phosphonic acid-phosphonic acid hydrogen bonds and the potential phosphonic acid-pyridine hydrogen bonds would be a critical determinant of the final solid-state structure.
Table 3: Representative Bond Lengths in Solid-State Phosphonic Acids
| Bond | Typical Length (Å) |
|---|---|
| P=O | 1.48 - 1.52 |
| P-OH | 1.53 - 1.56 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. For Phosphonic acid, (3-methyl-4-pyridinyl)-, DFT calculations provide a fundamental understanding of its reaction mechanisms, isomeric stability, and spectroscopic properties. A variety of functionals, such as B3LYP, are often paired with basis sets like 6-311G(d,p) to perform these calculations. researchgate.net
DFT calculations are instrumental in elucidating the intricate details of chemical reactions involving phosphonates. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies. For instance, a DFT study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite was conducted at the B3LYP/6-311(d,p) level to scrutinize the reaction pathways and regioselectivity. researchgate.netresearchgate.net This type of analysis can determine whether a reaction proceeds through a nucleophilic attack or a radical mechanism. researchgate.net
Similarly, DFT can be applied to understand the hydrolysis of phosphonates to their corresponding phosphonic acids, a crucial synthetic route. mdpi.com The calculations can model the nucleophilic attack on the phosphorus atom and clarify the influence of pH on the reaction rate. mdpi.com For a compound like Phosphonic acid, (3-methyl-4-pyridinyl)-, DFT could be used to model its formation via reactions such as the Kabachnik–Fields reaction, providing insights into optimal conditions and predicting product yields. rsc.org
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Reaction Pathway
| Reaction Step | Species | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| 1 | Reactants | 0.00 | 0.00 | - |
| 2 | Transition State 1 | +15.2 | +16.5 | 15.2 |
| 3 | Intermediate | -5.4 | -4.8 | - |
| 4 | Transition State 2 | +8.7 | +9.9 | 14.1 |
| 5 | Products | -22.1 | -21.5 | - |
| Note: Data is hypothetical, based on typical values from DFT studies on similar phosphonate reactions. |
Phosphonic acids can exhibit prototropic tautomerism, existing in equilibrium between a pentavalent form with a P=O double bond and a trivalent P-hydroxy form. nih.gov The position of this equilibrium is critical as it influences the molecule's reactivity, particularly its ability to coordinate with metal ions through the trivalent phosphorus lone pair. nih.gov
DFT calculations are employed to determine the relative stability of these tautomers. nih.govku.dk The choice of functional and the inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), are crucial for accurate predictions. nih.gov Studies have shown that electron-withdrawing substituents tend to favor the trivalent form, while electron-donating groups shift the equilibrium toward the pentavalent species. nih.gov For Phosphonic acid, (3-methyl-4-pyridinyl)-, the electron-donating nature of the methyl group would be a key factor in these calculations. DFT can predict which tautomer or regioisomer is more stable in different environments, which is essential for understanding its chemical behavior. chemrxiv.org
The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical calculations is a common practice for structural elucidation. nrel.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard framework for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net
Geometries are typically optimized using a functional like B3LYP, and then NMR shielding tensors are calculated. researchgate.netnih.gov The accuracy of these predictions can be high, though it is often improved by comparing the calculated values with experimental data and applying an empirical scaling formula or linear regression. nrel.govaps.org Studies have shown that the choice of basis set, such as TZVP over 6-311+G(2d,p), can lead to more accurate results. researchgate.netnih.gov The development of machine learning models that incorporate DFT-calculated shielding tensors has further reduced prediction errors to mean absolute errors (MAE) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C. nih.gov
Table 2: Representative Comparison of Experimental and DFT-Calculated NMR Chemical Shifts
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |
| H (Pyridinyl-2) | 8.50 | 8.55 | -0.05 |
| H (Pyridinyl-5) | 7.40 | 7.43 | -0.03 |
| H (Pyridinyl-6) | 8.60 | 8.64 | -0.04 |
| H (Methyl) | 2.50 | 2.52 | -0.02 |
| C (Pyridinyl-2) | 150.0 | 151.2 | -1.2 |
| C (Pyridinyl-3) | 130.0 | 131.5 | -1.5 |
| C (Pyridinyl-4) | 145.0 | 146.8 | -1.8 |
| C (Methyl) | 20.0 | 20.9 | -0.9 |
| Note: Data is illustrative for Phosphonic acid, (3-methyl-4-pyridinyl)-. Actual values require experimental measurement and specific DFT calculation. |
Structure-Activity Relationship (SAR) from a Computational Perspective
While direct SAR studies on Phosphonic acid, (3-methyl-4-pyridinyl)- are not extensively published, computational methods provide a framework for such investigations. SAR studies aim to correlate a molecule's structural or electronic features with its biological or chemical activity. Phosphonates are used in a wide range of applications, including as drugs and pesticides, making SAR studies highly relevant. mdpi.comrsc.org
From a computational perspective, DFT is used to calculate a variety of molecular descriptors. These can include:
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. These descriptors help in understanding the molecule's reactivity and interaction sites.
Steric Properties: Molecular volume and surface area.
Charge Distribution: Atomic charges calculated via methods like Natural Bond Orbital (NBO) analysis.
By calculating these descriptors for a series of related pyridinyl phosphonic acids and correlating them with experimentally determined activity, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds.
Computational Studies of Metal Ion Complexes and Their Electronic Structures
Phosphonic acids are excellent ligands for metal ions due to the multiple oxygen atoms in the phosphonate group, which can act as strong coordination sites. researchgate.netacs.org The pyridine (B92270) nitrogen in Phosphonic acid, (3-methyl-4-pyridinyl)- provides an additional coordination site, allowing it to act as a multidentate or bridging ligand. The interaction of pyridinyl-phosphonic acids with metals like Cu(II), Mn(II), and Zn(II) can result in complexes with diverse one-, two-, or three-dimensional structures. nih.gov
Computational studies, primarily using DFT, are vital for understanding the structure and properties of these metal complexes. mdpi.com These studies can:
Analyze Electronic Structure: Calculate the molecular orbital energy levels to understand the nature of the metal-ligand bonding. This is crucial for explaining properties like magnetism and luminescence. researchgate.netnih.gov For example, DFT can be used to study the electronic structure and magnetic properties of transition metal phosphonates like Co(PhPO₃)·H₂O. researchgate.net
Predict Stability: Calculate the binding energies between the ligand and the metal ion to assess the stability of the complex.
These computational insights are key to designing new metal-organic frameworks (MOFs) and molecular complexes with desired thermal, chemical, or photophysical properties. researchgate.netnih.gov
An article on the coordination chemistry of the specific compound "Phosphonic acid, (3-methyl-4-pyridinyl)-" cannot be generated as requested.
Extensive searches for scientific literature detailing the coordination chemistry, metal complexation, and surface interaction of "Phosphonic acid, (3-methyl-4-pyridinyl)-" have yielded insufficient specific data to populate the detailed sections and subsections of the provided outline.
The available information is limited to:
The existence of the compound, identified by CAS number 58816-02-7.
General principles of phosphonate ligand coordination, which describe a variety of potential but not confirmed binding modes.
Studies on related but structurally distinct molecules, such as other pyridine phosphonates or metal complexes with different nitrogen-containing ligands. smolecule.com
General discussions on the interaction of phosphonate groups with metal oxide surfaces, without specific reference to the requested molecule.
To adhere to the instructions of focusing solely on "Phosphonic acid, (3-methyl-4-pyridinyl)-" and maintaining scientific accuracy, it is not possible to create a thorough and informative article based on the currently available public data. Generating content for the requested outline would require speculation or the use of data from other compounds, which would violate the core requirements of the prompt.
Coordination Chemistry and Metal Complexation
Electronic and Photophysical Properties of Complexes
The electronic and photophysical properties of metal complexes are fundamentally dictated by the nature of the ligand, the metal ion, and their coordination environment. For complexes of Phosphonic acid, (3-methyl-4-pyridinyl)-, these properties would be influenced by the interplay between the pyridinyl and phosphonate (B1237965) groups.
The pyridinyl group, an aromatic heterocycle, can participate in various electronic transitions. Typically, absorption bands in the UV-visible region would be expected, corresponding to π-π* transitions within the pyridine (B92270) ring and n-π* transitions involving the nitrogen lone pair. Upon coordination to a metal center, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may appear, often in the visible region. The energy of these transitions is sensitive to the metal ion's identity and oxidation state.
When complexed with lanthanide ions, pyridyl phosphonate ligands can act as "antennas," absorbing light and transferring the energy to the metal center, which then luminesces. This sensitization is a key feature of the photophysical properties of such complexes. The efficiency of this energy transfer and the resulting luminescence intensity and lifetime are highly dependent on the relative energies of the ligand's triplet state and the emissive state of the lanthanide ion. For instance, terbium(III) and europium(III) complexes with similar pyridyl-based phosphonate ligands are known to exhibit strong, characteristic green and red luminescence, respectively. It is anticipated that complexes of Phosphonic acid, (3-methyl-4-pyridinyl)- with these lanthanides would exhibit similar luminescent behavior.
Interactive Data Table: Projected Photophysical Properties of Lanthanide Complexes
| Lanthanide Ion | Expected Emission Color | Potential Quantum Yield | Potential Lifetime |
| Europium (Eu³⁺) | Red | Moderate to High | Milliseconds |
| Terbium (Tb³⁺) | Green | High | Milliseconds |
| Dysprosium (Dy³⁺) | Yellow | Low to Moderate | Microseconds |
| Samarium (Sm³⁺) | Orange-Red | Low | Microseconds |
Note: The data in this table is projected based on the properties of structurally similar pyridyl phosphonate complexes and is for illustrative purposes. Actual experimental values for Phosphonic acid, (3-methyl-4-pyridinyl)- complexes are not currently available.
Applications in Advanced Coordination Architectures
The bifunctional nature of Phosphonic acid, (3-methyl-4-pyridinyl)-, with its hard phosphonate and borderline/soft pyridyl donor groups, makes it a prime candidate for the construction of advanced coordination architectures such as metal-organic frameworks (MOFs) and coordination polymers. The phosphonate group is known to form robust bonds with a variety of metal ions, particularly those with higher charge densities like transition metals and lanthanides, leading to stable framework structures. The pyridyl nitrogen provides an additional coordination site, allowing for the formation of higher-dimensional networks.
The methyl group at the 3-position of the pyridine ring could introduce steric effects that influence the resulting crystal structure, potentially leading to the formation of porous materials with specific channel sizes and shapes. This steric hindrance could also affect the coordination geometry around the metal center, thereby influencing the material's properties.
MOFs constructed from pyridyl phosphonate linkers have shown promise in various applications, including gas storage, separation, and catalysis. The presence of the basic pyridyl nitrogen within the pores of a MOF can create specific binding sites for acidic gas molecules like carbon dioxide. Furthermore, the robust nature of phosphonate-based frameworks often imparts greater thermal and chemical stability compared to their carboxylate-based counterparts, which is a significant advantage for practical applications.
Interactive Data Table: Potential MOF Applications
| Application Area | Potential Advantage of using Phosphonic acid, (3-methyl-4-pyridinyl)- | Relevant Metal Ions |
| Gas Sorption | Enhanced selectivity for acidic gases due to the pyridyl nitrogen. | Zn²⁺, Cu²⁺, Zr⁴⁺ |
| Catalysis | Stable framework for hosting catalytic sites; basic sites for catalysis. | Fe³⁺, Cr³⁺, Co²⁺ |
| Luminescent Sensing | Modulation of luminescence upon guest binding. | Eu³⁺, Tb³⁺, Zn²⁺ |
| Proton Conduction | Potential for proton hopping pathways involving the phosphonate and pyridyl groups. | Zr⁴⁺, La³⁺ |
Supramolecular Chemistry and Self Assembly
Design Principles for Supramolecular Assemblies
The design of supramolecular structures using (3-methyl-4-pyridinyl)phosphonic acid is guided by the distinct properties of its functional groups. Phosphonic acids are well-regarded as robust building blocks for self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. nih.govmdpi.comacs.orgresearchgate.net The phosphonic acid headgroup can form strong, stable covalent bonds (M-O-P) with surfaces like silica, titania, or zirconia. nih.govmdpi.com This provides a reliable anchor for constructing organized molecular layers.
The other key component, the 3-methyl-4-pyridinyl group, directs the intermolecular interactions that govern the packing and order within the assembly. nih.gov The design principles leverage:
Hydrogen Bonding: The P-OH groups are strong hydrogen bond donors, while the phosphoryl oxygen (P=O) and the pyridinyl nitrogen are effective hydrogen bond acceptors. ncert.nic.in
π-π Stacking: The aromatic pyridine (B92270) ring can engage in π-π stacking interactions with adjacent rings, further stabilizing the assembly. nih.gov
These principles allow for the programmed assembly of the molecule into predictable, functional architectures. The reliability of these assemblies is crucial for applications in fields like electronic devices and biosensors. nih.gov
Hydrogen-Bonding Networks and Architectures
Hydrogen bonds are the primary driving force in the self-assembly of (3-methyl-4-pyridinyl)phosphonic acid, leading to diverse and complex supramolecular architectures. The interplay between the phosphonic acid’s P(O)(OH)₂ group and the pyridine ring’s nitrogen atom creates robust and directional interactions.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. bohrium.com (3-Methyl-4-pyridinyl)phosphonic acid is an excellent candidate for forming cocrystals, which are multi-component crystals of neutral compounds. nih.govinternationalscholarsjournals.com Given the acidic nature of the phosphonic acid group and the basic nature of the pyridine nitrogen, it can also form ionic cocrystals or molecular salts through proton transfer.
In cocrystallization, the molecule can act as a "co-former." When combined with other organic acids or bases, it can establish predictable hydrogen-bonding synthons—supramolecular motifs formed by specific interactions. internationalscholarsjournals.com For instance:
With a carboxylic acid, the pyridine nitrogen can accept a proton, forming a charge-assisted O-H···N hydrogen bond. nih.gov
With a basic amine, the phosphonic acid group can donate a proton, resulting in a strong P-O⁻···H-N⁺ interaction. ncert.nic.in
This approach allows for the fine-tuning of a material's physical properties, such as its melting point and solubility. internationalscholarsjournals.com
The directionality and strength of the hydrogen bonds in (3-methyl-4-pyridinyl)phosphonic acid facilitate the formation of extended one-, two-, and three-dimensional networks. Strong O-H···O hydrogen bonds typically form between the phosphonic acid groups of adjacent molecules, creating robust dimers or chains. These primary structures can then be linked into more complex architectures.
Drawing parallels with related pyridine-functionalized acids, one can anticipate several structural motifs. nih.govresearchgate.net For example, strong O-H···N interactions linking the phosphonic acid group of one molecule to the pyridine nitrogen of another can form chains. nih.govresearchgate.net These chains may then be interconnected through weaker C-H···O interactions or π-π stacking of the pyridine rings, leading to the formation of 2D layers or even 3D structures that may contain channels. nih.govresearchgate.net
Interactions with Organic Bases and Guest Molecules
The dual functionality of (3-methyl-4-pyridinyl)phosphonic acid allows it to interact with a wide range of chemical species. Its acidic phosphonic acid moiety readily reacts with bases to form salts. ncert.nic.in This is a fundamental acid-base reaction where the amine acts as a nucleophile. ncert.nic.in
Simultaneously, the pyridine ring, being a Lewis base, can coordinate to metal centers or interact with acidic guest molecules. ncert.nic.in This amphoteric nature is central to its role in supramolecular chemistry. It can co-assemble with both acidic and basic co-formers, sometimes within the same crystal lattice, to create complex multi-component systems. nih.gov Furthermore, if the self-assembly process results in porous networks or channels, the structure can potentially host small guest molecules, with the pyridine and phosphonic acid groups lining the interior of the pores and providing specific binding sites.
Conformational Flexibility and its Influence on Supramolecular Structures
The (3-methyl-4-pyridinyl)phosphonic acid molecule possesses significant conformational flexibility, primarily due to rotation around the C-P single bond. This rotation dictates the orientation of the phosphonic acid group relative to the plane of the pyridine ring. Different conformers can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism.
The specific conformation adopted in the solid state is often the one that maximizes the stability of the crystal lattice by optimizing intermolecular interactions like hydrogen bonding and π-stacking. The presence of the methyl group at the 3-position can sterically hinder certain conformations, thereby reducing the number of accessible packing motifs compared to an unsubstituted analogue. This conformational adaptability is a key factor, as even subtle changes in the molecular shape can dramatically alter the resulting supramolecular architecture and, consequently, the material's properties. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com The analysis maps the electron distribution of a molecule within the crystal, generating a unique surface. The distance from the surface to the nearest nucleus inside and outside the surface is calculated, allowing for the identification and categorization of intermolecular contacts. acs.org
For (3-methyl-4-pyridinyl)phosphonic acid, an HS analysis would provide quantitative insight into the packing environment. The key interactions would be visualized as distinct regions on the surface and quantified in 2D fingerprint plots. researchgate.netnih.gov Based on analyses of molecules with similar functional groups, the dominant interactions are predicted to be O···H contacts, stemming from the strong hydrogen bonds involving the phosphonic acid and pyridine groups. researchgate.netnih.govekb.eg Other significant contributions would come from H···H, C···H/H···C, and N···H/H···N contacts.
Table 1: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phosphonic acid, (3-methyl-4-pyridinyl)-
| Contact Type | Predicted Contribution (%) | Description |
| O···H / H···O | ~40 - 50% | Represents strong hydrogen bonding involving the phosphonic acid and pyridine nitrogen. |
| H···H | ~25 - 35% | Represents van der Waals forces and is typically a large contributor to the overall surface. |
| C···H / H···C | ~10 - 15% | Associated with weaker C-H···π and C-H···O interactions. |
| N···H / H···N | ~5 - 10% | Corresponds to hydrogen bonds involving the pyridinyl nitrogen atom. |
| C···C | < 5% | Indicates π-π stacking interactions between pyridine rings. |
| Note: This data is predictive and based on typical values for molecules with similar functional groups as found in the literature. researchgate.netnih.govekb.eg |
This analysis provides a detailed fingerprint of the crystal packing, confirming the importance of hydrogen bonding and other weaker forces in defining the supramolecular structure. acs.orgekb.eg
Catalytic Applications and Catalyst Design
Heterogeneous Catalysis Utilizing Phosphonic Acid Tags
Phosphonic acids are highly effective for anchoring catalytic species onto solid supports, leading to robust and recyclable heterogeneous catalysts. The strong interaction between the phosphonate (B1237965) group and various metal oxides or metal centers forms the basis for this application.
Metal-Organic Frameworks (MOFs) are crystalline porous materials whose properties can be finely tuned through post-synthetic modification. Introducing phosphonic acid groups is a potent strategy for creating new functionalities. nih.govacs.org For instance, a bimetallic Fe/Co-MOF has been functionalized with phosphorous acid tags. nih.govacs.org This modification creates a porous, acidic catalyst suitable for various organic transformations. acs.org
The functionalization process often involves a post-modification method where the phosphonic acid group is decorated onto the pre-synthesized MOF structure. This approach leverages the high stability of the bond between phosphonates and the metal clusters within the MOF. Research comparing phosphonate and carboxylate linkers for MOF functionalization has shown that phosphonates form stronger coordination bonds with metal(IV) centers, extending the pH stability of the functionalized materials. nih.gov This enhanced stability is crucial for catalytic applications in various reaction conditions.
Table 1: Examples of Phosphonic Acid-Functionalized MOFs in Catalysis
| MOF/Support | Functional Group | Application | Reference |
| Fe/Co-Bimetal-MOF | Phosphorous Acid | Synthesis of Pyrazolo[4,3-e]pyridines | nih.govacs.org |
| NU-1000 (Zr-based) | Phenylphosphonic Acid | General Heterogeneous Catalysis | nih.gov |
The inherent acidity of the phosphonic acid group makes it an ideal candidate for designing solid acid catalysts. These materials offer advantages over liquid acids, such as easier separation from reaction products, reduced corrosion, and potential for recyclability.
One approach involves creating polysilsesquioxanes modified with phosphonic acid groups. These materials are microporous solids that have demonstrated high efficiency as recyclable, mild solid acid catalysts in several organic transformations, including esterification and the dehydration of fructose. Another innovative design is a nanostructured, melamine-based organo-solid acid featuring multiple phosphonic acid tags. This material acts as a heterogeneous catalyst that is easily recoverable and reusable without a significant drop in its catalytic activity.
Phosphonic Acid Derivatives in Organocatalysis
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Phosphonic acids and their derivatives can function as effective Brønsted acid organocatalysts. Their activity stems from the proton-donating ability of the P-OH group.
In the realm of pyridine (B92270) functionalization, research has highlighted the role of dithiophosphoric acid, a related phosphorus-containing acid, in a trimodal catalytic cycle. nih.govacs.org It acts sequentially as a Brønsted acid for protonating the pyridine, a single electron transfer (SET) agent, and a hydrogen atom abstractor. nih.govacs.org While not a direct example of (3-methyl-4-pyridinyl)phosphonic acid, this illustrates the potential of phosphorus-based acids to act as multifaceted organocatalysts. Chiral phosphoric acids, another related class, are widely used to catalyze a variety of enantioselective transformations, including the synthesis of chiral α-amino ketones and phospha-Michael reactions, underscoring the utility of the phosphonic acid motif in asymmetric organocatalysis. mdpi.comacs.org
Applications in Specific Organic Transformations (e.g., Pyrazolo[4,3-e]pyridines Synthesis)
The practical utility of catalysts based on phosphonic acids is demonstrated in the synthesis of complex heterocyclic compounds. A notable example is the synthesis of pyrazolo[4,3-e]pyridine derivatives, which are recognized as valuable drug candidates. nih.govacs.org
A bimetallic Fe/Co-MOF functionalized with phosphorous acid tags has been successfully employed as a heterogeneous catalyst for a one-pot, three-component reaction to produce these pyridine derivatives. nih.govacs.org The catalyst facilitates the efficient construction of the complex molecular architecture under relatively mild conditions. The acidic sites provided by the phosphonic acid groups are crucial for promoting the key steps in the reaction cascade. The table below lists several pyrazolo[4,3-e]pyridine derivatives synthesized using this catalytic system.
Table 2: Examples of Synthesized Pyrazolo[4,3-e]pyridine Derivatives
| Compound ID | R Group on Phenyl Ring | Yield (%) | Reference |
| K2 | 4-Chloro | 92 | nih.gov |
| K3 | 4-Bromo | 90 | acs.org |
| K6 | 4-Fluoro | 94 | acs.org |
| K7 | 4-Cyano | 88 | nih.gov |
Development of Redox Catalysts and Recovery Strategies
Beyond simple acid catalysis, phosphonic acid-functionalized materials can participate in redox processes and are designed for efficient recovery. The aforementioned synthesis of indolyl-substituted pyrazolopyridines proceeds through a "cooperative vinylogous anomeric-based oxidation" (CVABO) mechanism, indicating the catalyst's role in a redox transformation.
A key advantage of using solid supports functionalized with phosphonic acid tags is the ease of catalyst recovery and reuse. The strong anchoring prevents leaching of the active species into the reaction mixture, allowing the catalyst to be separated by simple filtration and reused in subsequent reaction cycles. Studies on melamine-based solid acid catalysts with phosphonic acid groups have shown that they can be recovered and recycled multiple times without a significant loss of catalytic efficacy, which is a critical factor for developing sustainable and economical chemical processes.
Role as Anchoring Groups in Photocatalytic Systems
In photocatalysis, phosphonic acids serve as excellent anchoring groups to bind photosensitizers, such as organic dyes or metal complexes, to the surface of semiconductor materials like titanium dioxide (TiO₂). rsc.orgrsc.org The stability and electronic properties of this linkage are critical for efficient electron transfer, which is the cornerstone of dye-sensitized solar cells (DSSCs) and photocatalytic hydrogen production. rsc.orgrsc.org
Research comparing phosphonic acid and carboxylic acid anchoring groups has revealed distinct advantages for the phosphonate linker. rsc.orgrsc.org In solid-state DSSCs, devices using dyes with phosphonic acid anchors can achieve power conversion efficiencies comparable to their carboxylic acid counterparts. rsc.org Furthermore, the phosphonic acid group can induce a significant increase in the built-in voltage at the TiO₂-hole transporter interface, leading to a higher open-circuit voltage. rsc.org In photocatalytic hydrogen production using iridium(III) complexes as photosensitizers, a bipyridine ligand functionalized with phosphonate anchors demonstrated superior performance compared to other anchoring moieties, resulting in a significantly higher hydrogen production efficiency. rsc.org This enhancement is attributed to the robust binding and favorable electronic coupling provided by the phosphonate group. rsc.org
Materials Science and Engineering Applications
Design and Synthesis of Hybrid Materials
The bifunctional nature of (3-methyl-4-pyridinyl)-phosphonic acid, featuring a phosphonic acid group for inorganic linkage and a nitrogen-containing aromatic ring for organic functionality, makes it an excellent candidate for constructing complex hybrid materials. academie-sciences.fr These materials integrate organic and inorganic components at the molecular level, offering properties that are often superior to the individual constituents. academie-sciences.fr
Organic-inorganic hybrid materials (OIHM) are synthesized by forming strong chemical bonds between organic molecules and inorganic networks. academie-sciences.fr Phosphonic acids are highly effective coupling agents for this purpose, creating stable M-O-P (metal-oxygen-phosphorus) bonds with metal oxides through sol-gel processes or hydrothermal synthesis. academie-sciences.frinoe.ro
In the context of (3-methyl-4-pyridinyl)-phosphonic acid, the phosphonate (B1237965) group can be expected to covalently link to inorganic frameworks such as those made of zirconium, titanium, or aluminum oxides. inoe.ro The process typically involves the reaction of the phosphonic acid's P-OH groups with metal alkoxide precursors (M-OR). This reaction forms a stable, homogeneously dispersed inorganic network modified with the organic 3-methyl-4-pyridinyl group. academie-sciences.fr The pyridinyl ring, with its nitrogen atom, can act as a coordination site for transition metals, a building block for metal-organic frameworks (MOFs), or a functional site for further chemical reactions. nih.gov
Table 1: Potential Interactions in OIHM Synthesis with (3-methyl-4-pyridinyl)-phosphonic acid
| Component | Role in Hybrid Material | Type of Interaction |
|---|---|---|
| **Phosphonic Acid Group (-PO(OH)₂) ** | Inorganic network linker | Covalent M-O-P bonds |
| Metal Oxide Precursor (e.g., Zr, Ti) | Inorganic framework | Forms M-O-M and M-O-P bonds |
| Pyridinyl Group | Organic functional component | Coordination, H-bonding, π-π stacking |
| Methyl Group (-CH₃) | Steric and electronic modifier | Influences packing and reactivity |
Phosphonic acids are widely used as capping ligands to stabilize and functionalize nanocrystalline semiconductors, also known as quantum dots (QDs). nanoge.org They bind strongly to the surface of materials like CdSe, InP, and CsPbBr₃, passivating surface traps and enhancing photoluminescence quantum yields. researchgate.netuu.nlnih.gov The strong coordination of the phosphonate headgroup to metal cations on the nanocrystal surface provides exceptional stability. uu.nl
(3-methyl-4-pyridinyl)-phosphonic acid could serve as a bifunctional ligand for semiconductor nanocrystals. The phosphonic acid group would anchor to the nanocrystal surface, while the exposed pyridinyl group could be used to link the nanocrystals to other materials, such as polymer matrices or conductive substrates. This is crucial for integrating QDs into devices like LEDs, solar cells, and sensors. The use of phosphonate ligands in the synthesis of III-V semiconductor nanoclusters, such as InP, is an emerging area of research where pyridinyl-functionalized phosphonic acids could offer new pathways to stable and highly luminescent materials. nanoge.org
Surface Functionalization and Coating Technologies
The ability of phosphonic acids to form dense, ordered self-assembled monolayers (SAMs) on various metal and metal oxide surfaces is a cornerstone of their application in surface engineering. nih.govmdpi.com These monolayers can dramatically alter the surface properties of a material, such as its work function, wettability, and chemical reactivity. nih.govsemanticscholar.org
Adhesion promoters are bifunctional molecules that form a durable bridge between an inorganic substrate and an organic coating or adhesive. mdpi.com Phosphonic acids excel in this role due to the formation of strong, hydrolytically stable bonds with the substrate. mdpi.comresearchgate.net The organic tail of the phosphonic acid then interacts with the overlying polymer layer, ensuring robust adhesion.
(3-methyl-4-pyridinyl)-phosphonic acid is a prime candidate for an adhesion promoter. The phosphonic acid head would bind to metal substrates like aluminum, steel, or bronze, while the pyridinyl ring could interact with polymer coatings through hydrogen bonding, dipole-dipole interactions, or even covalent bonding if the polymer has reactive groups. mdpi.comspecialchem.com This improved interfacial adhesion is critical for the long-term durability of coatings and adhesive joints. google.com
Table 2: Surface Modification Effects of Phosphonic Acid Monolayers
| Substrate | Phosphonic Acid Function | Resulting Surface Property | Application |
|---|---|---|---|
| Indium Tin Oxide (ITO) | Tunes work function | Improved charge injection/extraction | Organic Electronics (OLEDs, OPVs) nih.gov |
| Aluminum/Steel | Enhances coating adhesion | Increased durability and performance | Adhesives, Paints google.comresearchgate.net |
| Bronze/Copper Alloys | Forms protective barrier | Corrosion resistance | Cultural Heritage Protection mdpi.com |
Phosphonic acids are effective corrosion inhibitors, particularly for metals like iron, steel, and aluminum. researchgate.netnih.gov They function by forming a tightly packed, hydrophobic barrier layer on the metal surface. This self-assembled monolayer acts as a physical barrier to corrosive agents like water and chloride ions. nih.govmdpi.com The strong chemisorption of the phosphonate group to the metal oxide surface ensures the stability and integrity of this protective film. nih.gov
The application of (3-methyl-4-pyridinyl)-phosphonic acid as a pretreatment could significantly enhance the corrosion resistance of metal surfaces. The formation of a dense phosphonate layer would inhibit the electrochemical processes that lead to corrosion. mdpi.com Furthermore, when used in conjunction with a polymer topcoat, it would not only prevent under-film corrosion but also improve the coating's adhesion, as discussed previously, leading to a synergistic protective effect. mdpi.com
Polymer Chemistry: Phosphonate-Containing Monomers and Polymers
Incorporating phosphonic acid functionalities into polymers is a powerful strategy for creating materials with advanced properties, such as improved adhesion, flame retardancy, and ion-exchange capabilities. researchgate.netnih.gov This can be achieved either by polymerizing monomers that already contain a phosphonic acid group or by chemically modifying an existing polymer to introduce these groups. mdpi.com
While there are no specific reports on the polymerization of a monomer derived from (3-methyl-4-pyridinyl)-phosphonic acid, its structure allows for such possibilities. For instance, if a polymerizable group (like a vinyl or methacrylate group) were attached to the pyridinyl ring, it could be used to synthesize polymers with pendant (3-methyl-4-pyridinyl)-phosphonic acid side chains.
Such polymers would have a wide range of applications. In adhesive formulations, the phosphonic acid groups would provide strong bonding to metal substrates. google.com In the field of functional coatings, these polymers could be used to create surfaces with controlled wettability or to chelate metal ions. uoc.gr Poly(vinylphosphonic acid) and related polymers are known for their use in proton-exchange membranes for fuel cells and as scale inhibitors, highlighting the diverse applications that could be accessible to polymers functionalized with the (3-methyl-4-pyridinyl)-phosphonic acid moiety. nih.gov
Photopolymerization Studies
Development of Specialty Polymers (e.g., for Fuel Cell Membranes)
The development of phosphonic acid-based polymers for applications such as proton exchange membranes in fuel cells is an active area of research. These materials are investigated for their potential to operate at higher temperatures and lower humidity compared to traditional sulfonic acid-based membranes. The pyridinyl group in "Phosphonic acid, (3-methyl-4-pyridinyl)-" could offer unique properties, such as altered acidity and potential for different types of intermolecular interactions, which might be beneficial for proton conductivity. However, specific research and performance data on polymers derived from this particular compound for fuel cell applications have not been reported in the available literature.
Advanced Material Fabrication Techniques
Information regarding the use of "Phosphonic acid, (3-methyl-4-pyridinyl)-" in advanced material fabrication techniques is also scarce. While pyridyl-based phosphonic acids, in general, have been used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, specific examples and detailed fabrication parameters involving the (3-methyl-4-pyridinyl) derivative are not documented. The potential for this compound to act as a ligand or building block in the self-assembly of complex material structures remains an area for future investigation.
Reaction Mechanisms and Mechanistic Investigations
Hydrolysis Pathways of Phosphonate (B1237965) Esters
The hydrolysis of phosphonate esters of (3-methyl-4-pyridinyl)phosphonic acid to the parent phosphonic acid is a fundamental reaction. This transformation can be achieved under both acidic and basic conditions, or through the use of specific reagents that cleave the P-O-C or C-O bonds. mdpi.comnih.gov
Acid- and Base-Catalyzed Mechanisms
Acid-Catalyzed Hydrolysis: The hydrolysis of dialkyl (3-methyl-4-pyridinyl)phosphonates in the presence of strong acids, such as hydrochloric acid, typically proceeds in a stepwise manner. mdpi.com The reaction involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by a water molecule. This process is repeated for the second ester group.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of (3-methyl-4-pyridinyl)phosphonate esters proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This addition-elimination mechanism typically results in the cleavage of the P-O bond. Similar to acid-catalyzed hydrolysis, the reaction is stepwise, with the second hydrolysis step generally being slower than the first. The rate of base-catalyzed hydrolysis is sensitive to steric hindrance around the phosphorus atom.
A study on 2-pyridylphosphonate esters revealed that the hydrolysis of the monoester involves kinetic terms in both hydroxide and hydrogen ion concentrations, suggesting a complex interplay of different charged species. rsc.org The 'anion' term in the rate law was attributed to the attack of a hydroxide ion on the zwitterionic form of the molecule. rsc.org
C-O Bond Cleavage by Silyl (B83357) Halides and Other Reagents
An alternative to acid or base hydrolysis for the dealkylation of phosphonate esters is the use of silyl halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or a combination of chlorotrimethylsilane (B32843) and sodium iodide. nih.gov This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. The reaction is believed to proceed through the formation of a silylated phosphonium (B103445) intermediate, followed by nucleophilic attack of the halide ion on the alkyl group of the ester, leading to C-O bond cleavage. nih.gov Subsequent methanolysis or hydrolysis of the resulting silyl ester yields the phosphonic acid. nih.gov This method has been successfully applied to the hydrolysis of various heteroarylphosphonates, including those with pyridine (B92270) moieties. nih.gov
Nucleophilic Substitution Reactions at Phosphorus
The phosphorus atom in (3-methyl-4-pyridinyl)phosphonic acid and its derivatives is electrophilic and can undergo nucleophilic substitution reactions. mdpi.com These reactions are fundamental to the synthesis of various phosphonate analogs, such as phosphonamides and other esters. The mechanism of nucleophilic substitution at a tetrahedral phosphorus center can proceed through either a concerted (S_N2-like) pathway with a single transition state or a stepwise (addition-elimination) pathway involving a pentacoordinate intermediate. mdpi.com The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For most neutral phosphoryl species, the reaction is generally considered to proceed through a concerted mechanism or a very short-lived intermediate.
Theoretical studies on the phosphination of pyridine derivatives suggest that the formation of the C-P bond involves the activation of the pyridine ring followed by nucleophilic attack of the phosphorus reagent. mdpi.comnih.gov The high regioselectivity for the formation of 4-substituted pyridylphosphonates is attributed to unfavorable steric hindrance at the ortho positions. nih.gov This provides a rationale for the specific substitution pattern in (3-methyl-4-pyridinyl)phosphonic acid.
Mechanistic Studies of P-C Bond Cleavage
Tandem Reactions and Multi-Component Reaction Pathways
While specific examples of tandem or multi-component reactions involving (3-methyl-4-pyridinyl)phosphonic acid are not extensively documented, the structural motifs present in the molecule suggest potential for such transformations. The pyridine nitrogen can act as a nucleophile or a base, and the phosphonic acid moiety can participate in various condensation reactions. youtube.com For instance, multi-component reactions are widely used for the synthesis of various pyridine derivatives. It is conceivable that derivatives of (3-methyl-4-pyridinyl)phosphonic acid could be synthesized or utilized in such reactions. For example, the synthesis of pyridyl-phosphonates can be achieved through palladium-catalyzed cross-coupling reactions, which can be part of a multi-step one-pot synthesis. organic-chemistry.org
Kinetic and Thermodynamic Aspects of Reactions Involving the Phosphonic Acid Moiety
The kinetics and thermodynamics of reactions involving the phosphonic acid moiety of (3-methyl-4-pyridinyl)phosphonic acid are crucial for understanding its reactivity and for optimizing reaction conditions.
Kinetic Aspects: The rate of reactions such as the hydrolysis of its esters is dependent on several factors, including temperature, pH, and the concentration of reactants and catalysts. For the acid-catalyzed hydrolysis of phosphonate esters, the reaction typically follows pseudo-first-order kinetics for each hydrolysis step. nih.gov The rate-determining step is often the cleavage of the second P-O-C bond. nih.gov The electronic nature of the substituents on the pyridine ring is expected to have a significant impact on the reaction rates. A study on pyridine-di-phosphonates in solvent extraction systems investigated the kinetics of complexation with metal ions, highlighting the influence of the ligand structure on the extraction rate. nih.gov
Below is a table summarizing the expected factors influencing the reaction mechanisms discussed.
| Reaction Type | Influencing Factors | Expected Mechanistic Notes |
| Acid-Catalyzed Hydrolysis | pH, Temperature, Steric hindrance, Electronic effects of substituents | Stepwise S_N2-type mechanism at phosphorus. Protonation of the phosphoryl oxygen is the initial step. |
| Base-Catalyzed Hydrolysis | pH, Temperature, Steric hindrance | Stepwise addition-elimination mechanism. Nucleophilic attack by hydroxide on phosphorus. |
| Silyl Halide Cleavage | Reagent type (e.g., TMSBr), Solvent | C-O bond cleavage via a silylated phosphonium intermediate. Milder alternative to hydrolysis. |
| Nucleophilic Substitution | Nucleophile strength, Leaving group ability, Solvent | Can be concerted (S_N2-like) or stepwise (addition-elimination). |
| P-C Bond Cleavage | Harsh reaction conditions (strong acid/base, high temperature) | Generally disfavored but can be induced by electronic effects or specific functionalities. |
Analytical Methodologies and Derivatization Strategies
Chromatographic Enhancement through Derivatization
Derivatization is a cornerstone of phosphonic acid analysis, converting these polar, non-volatile analytes into forms more amenable to chromatographic separation and detection. jfda-online.com The choice of derivatization strategy is dictated by the analytical platform (GC or LC) and the desired outcome, such as increased volatility or enhanced ionization efficiency. nih.govnih.gov
Alkylation/Arylation for Volatility Improvement (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but its application to phosphonic acids is hindered by their low volatility and high polarity. nih.govjfda-online.com To overcome this, derivatization procedures such as alkylation or arylation are employed to replace the active hydrogen atoms on the phosphonic acid group, thereby increasing volatility and improving chromatographic properties. researchgate.net
Common derivatization approaches for phosphonic acids include:
Silylation: This is a widely used form of alkylation where polar functional groups are converted to their more volatile trimethylsilyl (B98337) (TMS) esters. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. oup.comoup.com For instance, an optimized method for (aminomethyl)phosphonic acid (AMPA) involved reaction with BSTFA and 10% TMCS in pyridine (B92270) at 90°C, achieving a 97% conversion to the tris-trimethylsilyl derivative. oup.com
Alkylation with Alkyl Halides: This method involves the use of alkylating agents in the presence of a base to deprotonate the phosphonic acid, followed by reaction with a halide. researchgate.net
Pentafluorobenzylation (Arylation): For enhanced sensitivity, especially in negative chemical ionization (NCI) mode, arylation with reagents like pentafluorobenzyl bromide (PFBBr) is utilized. The resulting PFB derivatives are significantly more stable than their TMS counterparts and provide excellent detection limits. researchgate.net One study noted that while TMS derivatives of methylphosphonic acid degraded completely within a week, the PFB derivatives showed less than 10% degradation after six months. researchgate.net
| Derivatization Type | Reagent(s) | Target Compound Class | Key Advantages | Source(s) |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Aminophosphonic Acids (e.g., AMPA) | Increases volatility for GC analysis. Well-established procedure. | oup.comoup.com |
| Pentafluorobenzylation (Arylation) | Pentafluorobenzyl bromide (PFBBr) | Alkylphosphonic Acids | Creates highly stable derivatives with excellent sensitivity in NCI-MS mode. | researchgate.net |
| General Alkylation | Methyl chloroformate (MCF) | Amino and non-amino organic acids | Enables simultaneous analysis of over a hundred different acids. | nih.gov |
Cationic Derivatization for LC-ESI-MS/MS Sensitivity
For analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), the challenge shifts from volatility to ionization efficiency. Phosphonic acids are often analyzed in negative ion mode, but this can suffer from poor sensitivity. Chemical derivatization can be used to tag the analyte with a moiety that has a high proton affinity or a permanent positive charge, allowing for highly sensitive detection in the positive ion mode. nih.govnih.gov
A notable strategy involves using the cationic derivatizing agent N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). nih.govmdpi.com This reagent reacts with organophosphorus acids to form permanently cationic derivatives. A study demonstrated that this derivatization improved the limits of identification for a range of phosphonic acids by one to over two orders of magnitude, from 1–10 ng/mL for underivatized acids to 0.02–0.2 ng/mL for the derivatized products. nih.govmdpi.comresearchgate.net The reaction is typically performed in acetonitrile (B52724) with a base like potassium carbonate at 70°C for one hour. nih.gov This approach is robust and effective across various complex matrices, including plant extracts and hair. mdpi.com
Pre-Column Derivatization for Liquid Chromatography
Pre-column derivatization is a versatile strategy for improving the chromatographic retention and detectability of polar analytes in liquid chromatography, often by attaching a chromophore or fluorophore. sci-hub.boxnih.gov For phosphonic acids and related compounds, several reagents have been successfully applied.
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with amine groups to produce highly fluorescent derivatives, enabling sensitive detection. nih.govacs.org It has been used to quantify iminodimethylenephosphonic acid (IDMP), a breakdown product of a phosphonate (B1237965) chelating agent, with a detection limit of 0.02 µM. nih.govamazonaws.com The derivatization of IDMP with FMOC is optimized by heating at 60°C for 10 minutes at a pH of 7.7. amazonaws.com
2,4-dinitrophenylhydrazine (DNPH): This reagent is specific for aldehydes and ketones. It was used to derivatize formyliminodimethylenephosphonic acid (FIDMP), another phosphonate breakdown product, allowing for quantification with a detection limit of 0.01 µM. nih.govamazonaws.com
4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is used for the derivatization of primary and secondary amines, creating fluorescent adducts that can be detected with high sensitivity. mdpi.com
These methods typically involve mixing the sample with the reagent in a buffered solution and allowing the reaction to proceed, sometimes with heating, before injection into the HPLC system. amazonaws.commdpi.com
Sample Preparation and Matrix Effects in Analysis
The analysis of phosphonic acids, including (3-methyl-4-pyridinyl)phosphonic acid, in real-world samples is often complicated by the presence of interfering substances in the sample matrix. wiley.combiotage.co.jp Matrix effects, such as ion suppression or enhancement in LC-MS, can significantly impact the accuracy and sensitivity of an assay. wiley.combiotage.co.jp Therefore, effective sample preparation is critical.
For aqueous samples, especially environmental waters with high salt content, high concentrations of divalent cations like calcium and magnesium can interfere with the analysis of phosphonates by causing precipitation or disrupting chromatographic mechanisms like Hydrophilic Interaction Chromatography (HILIC). wiley.com A common solution is to use cation exchange resins to remove these interfering ions during sample preparation. wiley.com
In biological matrices, techniques like protein precipitation, supported liquid extraction (SLE), and solid-phase extraction (SPE) are used to remove endogenous materials such as proteins and phospholipids. biotage.co.jp The choice of technique depends on the required level of cleanliness and assay sensitivity. biotage.co.jp The cationic derivatization method using CAX-B has proven to be effective in complex matrices like concrete, plant, and hair extracts, demonstrating the power of combining derivatization with sample analysis to overcome matrix effects. mdpi.com
Speciation Analysis of Phosphonic Acid Derivatives
Speciation analysis refers to the analytical activity of identifying and quantifying the different chemical forms or species of an element or compound that may exist in a sample. acs.org For phosphonic acids, speciation is heavily influenced by factors like pH, as the phosphonic acid group can exist in different protonation states. nih.gov Furthermore, phosphonic acids can form strong complexes with metal ions, leading to various metal-ligand species in solution. acs.org
A speciation study of phosphonic derivatives of nitrilotriacetic acid with calcium (Ca²⁺) illustrates this concept. acs.org Using potentiometric data, researchers identified various complexed species, such as MLH₂, MLH, and ML (where M is the metal and L is the phosphonate ligand), and determined their relative abundance as a function of pH. acs.org For example, with one derivative, the MLH species was maximal at pH 5.5, while the fully deprotonated ML species predominated at a pH above 6.5. acs.org Such studies are crucial for understanding the environmental behavior and bioavailability of phosphonic acid derivatives. acs.org
Future Research Directions
Emerging Synthetic Methodologies for Pyridinyl Phosphonic Acids
The synthesis of pyridinyl phosphonic acids has evolved significantly, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research frontier. researchgate.net Historically, syntheses involved reactions of metalated pyridines, Pd(II)-catalyzed phosphorylation of halopyridines, or the Michaelis-Arbuzov reaction. researchgate.net Future research is expected to focus on novel strategies that offer improved yields, regioselectivity, and milder reaction conditions, which could be adapted for the specific synthesis of (3-methyl-4-pyridinyl)phosphonic acid.
Emerging areas of interest include:
Photocatalysis and Organocatalysis : Recent breakthroughs have demonstrated the power of photocatalytic methods for the functionalization of pyridines. acs.orgrecercat.cat These approaches often utilize organocatalysts, such as dithiophosphoric acids, which can act as Brønsted acids, single-electron transfer (SET) reductants, and hydrogen atom abstractors in a single catalytic cycle. acs.orgrecercat.cat Exploring these pathways could lead to direct C-H phosphonylation of the 3-methylpyridine (B133936) core.
One-Pot Multicomponent Reactions : Protocols for the one-pot multiphosphinylation and -phosphonylation of pyridine (B92270) heterocycles are being developed to give access to piperidinyl phosphonates. researchgate.net Adapting these one-pot strategies could streamline the synthesis of complex derivatives from simple precursors.
Flow Chemistry : The application of continuous flow synthesis can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for (3-methyl-4-pyridinyl)phosphonic acid would be a significant step towards its potential industrial application.
Table 1: Emerging Synthetic Methodologies
| Methodology | Description | Potential Advantages for (3-methyl-4-pyridinyl)phosphonic acid | Key References |
|---|---|---|---|
| Photochemical Organocatalysis | Uses light and an organocatalyst (e.g., dithiophosphoric acid) to generate pyridinyl radicals for C-H functionalization. | High regioselectivity, mild reaction conditions, avoids pre-functionalization. | acs.orgrecercat.cat |
| One-Pot Multiphosphonylation | A protocol using pyridinium (B92312) salts, trialkyl phosphites, and formic acid to produce piperidinyl phosphonates directly. | Procedural simplicity, access to reduced heterocyclic scaffolds. | researchgate.net |
| Modern Phosphorylation | Advanced catalytic systems (e.g., Pd-catalyzed cross-coupling) for direct phosphorylation of pyridine rings. | Broad substrate scope, direct installation of the phosphonate (B1237965) group. | researchgate.net |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of solvents. | Reduced solvent waste, potential for novel reactivity. | unisi.it |
Advanced Characterization Techniques for Complex Structures
As more complex structures incorporating the (3-methyl-4-pyridinyl)phosphonic acid moiety are synthesized, advanced characterization techniques will be indispensable for elucidating their precise atomic arrangements, bonding, and material properties. While standard techniques provide basic information, a deeper understanding requires a multi-technique approach.
Single-Crystal X-ray Diffraction : This remains the gold standard for determining the three-dimensional structure of crystalline materials. For metal-organic frameworks (MOFs) or coordination polymers built with (3-methyl-4-pyridinyl)phosphonic acid, this technique can reveal detailed information about coordination environments, network topology, and porosity. nih.govfigshare.com
Solid-State NMR (ssNMR) Spectroscopy : For materials that are non-crystalline or difficult to crystallize, ssNMR is a powerful tool for probing the local environment of phosphorus (³¹P), carbon (¹³C), and nitrogen (¹⁵N) nuclei, providing insights into ligand binding and host-guest interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is crucial for confirming the coordination of the phosphonate group to metal centers. The deprotonation and binding of the P-O-H groups result in the disappearance of broad O-H stretching bands and the appearance of characteristic shifts in the P=O and P-O stretching frequencies. acs.org
In-situ and Operando Techniques : To understand how materials function in real-time, techniques like in-situ XRD and spectroscopy during catalytic reactions or gas adsorption are critical. These methods allow researchers to observe structural changes and reaction intermediates as they form. acs.org
Table 2: Advanced Characterization Techniques
| Technique | Information Obtained | Relevance to (3-methyl-4-pyridinyl)phosphonic Acid Structures | Key References |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, network topology. | Definitive structural elucidation of metal-organic frameworks and coordination compounds. | nih.govfigshare.com |
| FTIR Spectroscopy | Identification of functional groups, confirmation of ligand deprotonation and coordination. | Observing shifts in P-O and O-H vibrational bands upon binding to metal ions. | acs.org |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition pathways, solvent content. | Assessing the stability of new materials for applications at elevated temperatures. | figshare.com |
| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, unit cell parameters of polycrystalline materials. | Routine characterization of bulk material synthesis and monitoring structural changes. | acs.org |
Computational Design of Novel Derivatives with Tuned Properties
Computational chemistry and molecular modeling are poised to accelerate the discovery of novel derivatives of (3-methyl-4-pyridinyl)phosphonic acid with tailored properties. By using theoretical calculations, researchers can predict the behavior of molecules before undertaking lengthy and costly laboratory synthesis.
Density Functional Theory (DFT) : DFT calculations can be employed to predict electronic properties, such as the HOMO-LUMO gap, charge distribution, and reactivity indices. This information is vital for designing derivatives with specific electronic or optical properties for use in semiconductors or luminescent materials.
Molecular Docking and Dynamics : In the context of medicinal chemistry, computational models can predict how derivatives might interact with biological targets like enzymes. The phosphonic acid group can act as a mimic of a phosphate (B84403) or carboxylate group, making these compounds interesting for inhibitor design. researchgate.net
Machine Learning (ML) : Emerging ML models, trained on large datasets of chemical reactions and properties, can predict reaction outcomes and screen virtual libraries of thousands of potential derivatives for desired characteristics, significantly speeding up the discovery process. rsc.org The future design of derivatives will likely involve a synergistic loop of computational prediction, chemical synthesis, and experimental validation.
Table 3: Computational Design Approaches
| Computational Method | Predicted Property | Application for Novel Derivatives | Key References |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic properties. | Guiding the synthesis of molecules with tuned electronic and optical behavior. | rsc.org |
| Molecular Dynamics (MD) | Conformational flexibility, binding affinity, solvent effects. | Simulating interactions with biological targets or within a material's pores. | rsc.org |
| Machine Learning (ML) | Reaction yield prediction, property screening (e.g., bioactivity). | High-throughput virtual screening of candidate molecules to prioritize synthetic targets. | rsc.org |
Integration of (3-Methyl-4-pyridinyl)- Phosphonic Acid in Multifunctional Materials
A major future direction lies in using (3-methyl-4-pyridinyl)phosphonic acid as a versatile building block for constructing advanced multifunctional materials. The combination of a coordinating pyridyl nitrogen and a robust phosphonate group allows for the creation of diverse and stable architectures.
Luminescent Materials : Coordination of the ligand to metal ions like zinc(II) or cadmium(II) can produce materials with interesting photoluminescent properties. figshare.com Research into how the methyl substituent affects the emission wavelength and quantum yield could lead to new phosphors for lighting and sensing applications. figshare.com
Hybrid Organic-Inorganic Perovskites : The phosphonate group can serve as an anchor to bind to inorganic surfaces, opening the possibility of using derivatives of (3-methyl-4-pyridinyl)phosphonic acid as surface passivating agents or components in hybrid perovskite solar cells to improve their efficiency and stability.
Heterogeneous Catalysts : By incorporating the ligand into a solid support like a MOF, it is possible to create stable, recyclable heterogeneous catalysts. acs.org The pyridine and phosphonate groups can act as active sites or help anchor catalytic metal centers. acs.org
Table 4: Integration in Multifunctional Materials
| Material Type | Role of (3-methyl-4-pyridinyl)phosphonic Acid | Potential Function | Key References |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Gas storage/separation, heterogeneous catalysis, chemical sensing. | nih.govfigshare.comacs.org |
| Coordination Polymers | Ligand for creating 1D, 2D, or 3D networks. | Luminescence, magnetism, nonlinear optics. | figshare.com |
| Surface-Modified Nanoparticles | Surface anchor to functionalize metal oxide or quantum dot surfaces. | Improving dispersibility, biocompatibility, or catalytic activity. | acs.org |
Exploration of New Catalytic Cycles and Reaction Pathways
The unique electronic and structural features of the (3-methyl-4-pyridinyl)phosphonic acid moiety suggest its potential use in novel catalytic systems, either as a ligand for a metal catalyst or as an organocatalyst itself.
Asymmetric Catalysis : The development of chiral versions of (3-methyl-4-pyridinyl)phosphonic acid could open doors to its use as a chiral Brønsted acid or as a ligand in asymmetric transition metal catalysis. Chiral phosphonic acids are a recognized class of organocatalysts. chemscene.com
Photoredox Catalysis : The pyridine ring can be involved in single-electron transfer processes. acs.orgrecercat.cat Future work could explore how the electronic properties of the phosphonate-substituted pyridine ring can be harnessed in photoredox cycles for challenging organic transformations.
Tandem Catalysis : Materials incorporating the ligand could be designed to perform multiple catalytic steps in a single pot. For example, a MOF could feature acidic sites from the phosphonic acid and basic sites from the pyridine nitrogen, enabling acid-base tandem reactions.
Biomimetic Catalysis : The phosphonate group's resemblance to phosphate suggests its use in designing catalysts that mimic the active sites of metalloenzymes, particularly phosphatases or kinases.
Table 5: Exploration of Catalytic Applications
| Catalytic Area | Role of (3-methyl-4-pyridinyl)phosphonic Acid | Potential Reaction | Key References |
|---|---|---|---|
| Heterogeneous Catalysis | Component of a solid catalyst (e.g., MOF). | Synthesis of fine chemicals, multi-step reactions in a single reactor. | acs.org |
| Organocatalysis | Chiral Brønsted acid or Lewis base. | Asymmetric synthesis, enantioselective transformations. | chemscene.com |
| Photoredox Catalysis | Ligand to tune the redox potential of a photocatalyst or as a redox-active component. | C-H functionalization, radical-based bond formation. | acs.orgrecercat.cat |
Q & A
Basic: What are the primary synthetic routes for (3-methyl-4-pyridinyl)phosphonic acid, and how do reaction conditions influence product purity?
The compound can be synthesized via modified Mannich reactions (phosphorous acid + formaldehyde + amine derivatives) or acyl chloride-mediated pathways (dialkyl phosphites + acyl chloride). Key factors affecting purity include:
- pH control : Acidic conditions favor phosphonic acid formation over phosphate byproducts .
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive pyridinyl groups .
- Purification : Chromatography or recrystallization is critical to isolate the target compound from unreacted amines or phosphorylated intermediates .
Basic: What analytical techniques are recommended for characterizing (3-methyl-4-pyridinyl)phosphonic acid and its derivatives?
- NMR spectroscopy : P NMR distinguishes phosphonic acid groups (δ ~15–25 ppm), while H/C NMR identifies pyridinyl substituents .
- Mass spectrometry (LC-MS/MS) : Quantifies trace impurities (e.g., residual amines) and confirms molecular ion peaks .
- X-ray crystallography : Resolves structural ambiguities in coordination polymers or metal-organic frameworks (MOFs) derived from the compound .
Basic: How can researchers differentiate phosphonic acid residues originating from environmental degradation vs. direct fungicide application in plant samples?
- Isotopic labeling : Use O-labeled fosetyl-Al to trace degradation pathways to phosphonic acid in controlled experiments .
- Co-detection of metabolites : Presence of fosetyl (a fosetyl-Al intermediate) alongside phosphonic acid indicates pesticide use, while isolated phosphonic acid suggests environmental sources (e.g., natural biosynthesis) .
- Temporal analysis : Monitor residue levels across growing seasons; persistent phosphonic acid in perennial crops may indicate historical fungicide application .
Advanced: How can contradictory data on phosphonic acid’s environmental persistence be resolved in regulatory contexts?
- Source-tracking assays : Combine stable isotope probing (SIP) with microbial community analysis to identify biodegradation pathways in soil/water systems .
- Advanced oxidation process (AOP) studies : Quantify degradation kinetics under UV/HO or Fenton conditions to model environmental half-lives .
- Interlaboratory harmonization : Standardize reporting limits (RLs) and quantification methods (e.g., LC-MS/MS with a unified RL of 0.01 mg/kg) to reduce variability in residue detection .
Advanced: What experimental strategies optimize the use of (3-methyl-4-pyridinyl)phosphonic acid in proton-conducting materials?
- Coordination polymer design : Synthesize MOFs using transition metals (e.g., Cu, La) to exploit phosphonic acid’s tridentate binding, enhancing proton conductivity via Grotthuss mechanisms .
- Hydration studies : Characterize water adsorption isotherms and proton mobility using ab initio molecular dynamics (AIMD) simulations .
- Dopant integration : Blend with sulfonic acid polymers (e.g., Nafion) to balance conductivity and mechanical stability in fuel cell membranes .
Advanced: How can researchers mitigate interference from fosetyl-Al degradation during phosphonic acid detection in complex matrices?
- Chromatographic separation : Use HILIC columns to resolve phosphonic acid from fosetyl and ethephon derivatives .
- Stable isotope dilution : Spike samples with C-labeled phosphonic acid to correct for in-source fragmentation of fosetyl in LC-MS/MS .
- Pre-treatment protocols : Acidified methanol extraction (QuPPe-PO method) minimizes matrix effects in plant tissues .
Advanced: What methodologies validate the biocompatibility of (3-methyl-4-pyridinyl)phosphonic acid derivatives for drug delivery?
- In vitro cytotoxicity assays : Test against human cell lines (e.g., HEK293) using MTT assays, focusing on IC values .
- Plasma stability studies : Monitor hydrolysis in simulated blood plasma (pH 7.4, 37°C) via HPLC .
- Targeted delivery systems : Conjugate with DOTP-like macrocycles to enhance bone affinity or tumor-specific uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
